molecular formula C13H11NO2 B404023 1,2-Benzenediol, 3-[(phenylimino)methyl]- CAS No. 141281-43-8

1,2-Benzenediol, 3-[(phenylimino)methyl]-

Cat. No.: B404023
CAS No.: 141281-43-8
M. Wt: 213.23g/mol
InChI Key: IKCNVDHSEBASIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Schiff Base Chemistry and Ligand Design Principles

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The compound 1,2-Benzenediol, 3-[(phenylimino)methyl]- is a classic example of an o-hydroxy Schiff base, a subclass that has been extensively studied. researchgate.net These compounds are typically synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. nih.gov In the case of this specific molecule, it is formed from 2,3-dihydroxybenzaldehyde (B126233) and aniline (B41778). researchgate.net

The key to the significance of 1,2-Benzenediol, 3-[(phenylimino)methyl]- lies in its molecular architecture, which makes it an excellent ligand in coordination chemistry. researchgate.net Several features contribute to its efficacy in ligand design:

Chelation: The presence of the hydroxyl (-OH) groups on the catechol ring and the nitrogen atom of the imine group allows the molecule to act as a bidentate or tridentate chelating agent. It can form stable complexes with a variety of metal ions. nih.gov The phenylimino group, in particular, acts as a strong chelator for transition metals.

Tautomerism: Like many o-hydroxy Schiff bases, this compound can exhibit phenol-imine and keto-amine tautomerism due to intramolecular proton transfer. nih.govbohrium.com This property can influence the electronic structure and reactivity of the resulting metal complexes. bohrium.com

Electronic and Steric Tunability: The structure can be readily modified. For instance, substituting the phenyl ring or the catechol moiety allows for fine-tuning of the electronic and steric properties of the ligand. This adaptability is a crucial principle in ligand design, enabling the synthesis of metal complexes with specific catalytic or material properties. nih.gov

Research Significance and Academic Trajectory

The academic trajectory of 1,2-Benzenediol, 3-[(phenylimino)methyl]- and related Schiff bases is driven by their wide-ranging applications in scientific research. The ability to form stable and diverse metal complexes is a primary reason for their sustained interest. nih.gov These complexes are explored for their potential in various fields:

Catalysis: The metal complexes formed from these Schiff base ligands are investigated for their catalytic activity in various organic reactions.

Materials Science: Certain Schiff bases derived from salicylaldehyde (B1680747) have attracted interest for their thermochromic and photochromic properties in the solid state, which are desirable for creating smart materials. researchgate.net

Biological and Pharmaceutical Research: Schiff bases as a class are known to exhibit a wide spectrum of biological activities, including antimicrobial and antioxidant properties. nih.gov Consequently, this compound and its derivatives are studied for their potential applications in medicine and biology. For example, Schiff bases are explored as potential chemical nucleases for DNA binding and cleavage. nih.gov

The compound serves as a versatile building block for the synthesis of more complex molecules and macrocyclic structures, further broadening its research significance. nih.gov Its utility in forming metal complexes and its potential for biological activity ensure its continued relevance in academic and industrial research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(phenyliminomethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12-8-4-5-10(13(12)16)9-14-11-6-2-1-3-7-11/h1-9,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCNVDHSEBASIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425183
Record name 1,2-Benzenediol, 3-[(phenylimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141281-43-8
Record name 1,2-Benzenediol, 3-[(phenylimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Innovations for 1,2 Benzenediol, 3 Phenylimino Methyl

Conventional Synthetic Routes and Optimization Strategies

The primary and most conventional method for synthesizing 1,2-Benzenediol, 3-[(phenylimino)methyl]- is through the condensation reaction of an aldehyde and a primary amine. Specifically, this involves the reaction between 2,3-dihydroxybenzaldehyde (B126233) and aniline (B41778).

This reaction is typically carried out by refluxing the equimolar amounts of the reactants in a suitable solvent, such as ethanol. The addition of a catalytic amount of a weak acid, like glacial acetic acid, is often employed to facilitate the dehydration process, thereby driving the reaction towards the formation of the Schiff base. The general reaction is as follows:

Reaction of 2,3-dihydroxybenzaldehyde with aniline to form 1,2-Benzenediol, 3-[(phenylimino)methyl]-

Optimization of this conventional route often focuses on improving reaction times and yields. While simple reflux is effective, it can be time-consuming. Studies on analogous Schiff base syntheses have shown that the choice of solvent and catalyst can play a significant role. For instance, using a Dean-Stark apparatus to remove the water formed during the reaction can shift the equilibrium towards the product, leading to higher yields.

Below is a table comparing conventional synthesis conditions for Schiff bases, which can be considered representative for the synthesis of 1,2-Benzenediol, 3-[(phenylimino)methyl]-.

ReactantsCatalystSolventMethodTimeYield (%)
Substituted Aldehyde + AnilineGlacial Acetic AcidEthanol/DMFReflux1-2 hours~70-80
Benzaldehyde + AnilineNoneEthanolStirring3 hours~78
2,5-dihydroxybenzaldehyde + 3-trifluoromethylanilineNoneEthanolReflux1 hour76 sigmaaldrich.com

This table is interactive. You can sort and filter the data by clicking on the headers.

Green Chemistry Approaches in Compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of Schiff bases to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous solvents, reducing reaction times, and improving energy efficiency.

Water as a Solvent: One of the most significant green chemistry approaches is the use of water as a reaction medium, replacing volatile organic solvents. biosynth.com For the synthesis of a closely related compound, 3-{(E)-[(2-hydroxyphenyl)imino]methyl}benzene-1,2-diol, the condensation of 2,3-dihydroxybenzaldehyde and 2-aminophenol (B121084) was successfully carried out in water at room temperature. libretexts.org This method is not only environmentally benign but also simplifies the work-up procedure. biosynth.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. mdpi.comguidechem.com The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can significantly accelerate reaction rates. nist.gov For the synthesis of various Schiff bases, ultrasound irradiation has been shown to reduce reaction times from hours to minutes and increase yields, often without the need for a catalyst. mdpi.com

Mechanochemical Synthesis: This solvent-free approach involves the grinding of solid reactants together, either manually with a mortar and pestle or using a ball mill. The mechanical energy input can initiate and drive the reaction to completion, eliminating the need for bulk solvents and often reducing reaction times. This method has been successfully applied to a wide range of aldehyde and amine reactions to produce Schiff bases with high yields.

The following table summarizes the advantages of these green chemistry approaches based on findings for analogous Schiff base syntheses.

MethodSolventCatalystTimeKey Advantage
Aqueous SynthesisWaterOften None10 min - 2.5 hrsEnvironmentally friendly, simple work-up. biosynth.com
Ultrasound-AssistedMinimal/NoneOften None10-30 minutesRapid reaction, high yields, energy efficient. nist.gov
MechanochemicalNoneNone~1 hourSolvent-free, high efficiency.

This table is interactive. You can sort and filter the data by clicking on the headers.

Advanced Synthetic Techniques for Structural Diversification

Beyond green chemistry, other advanced synthetic techniques offer further improvements in efficiency and can facilitate the creation of a diverse library of related structures.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular method for accelerating organic reactions. By directly heating the reactants and solvent, microwave synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. Numerous studies have demonstrated the successful application of microwave-assisted synthesis for a wide variety of Schiff bases, highlighting its efficiency.

Photocatalysis: Visible-light photocatalysis is an emerging green and advanced synthetic strategy. This technique uses a photocatalyst that, upon absorbing light, can promote the formation of the desired product under mild conditions. While direct photocatalytic synthesis of 1,2-Benzenediol, 3-[(phenylimino)methyl]- has not been extensively reported, research on other Schiff bases has shown that this method can be used for their efficient one-pot synthesis from alcohols and nitro compounds, avoiding the pre-synthesis of the aldehyde and amine.

Here is a comparison of conventional versus microwave-assisted synthesis for Schiff bases, which illustrates the potential advantages for the synthesis of 1,2-Benzenediol, 3-[(phenylimino)methyl]-.

MethodTimeYield (%)
Conventional Heating1-2 hours~70-85
Microwave Irradiation2-15 minutes~85-96

This table is interactive. You can sort and filter the data by clicking on the headers. Data is representative of typical Schiff base syntheses.

The continuous development of these advanced synthetic methodologies not only provides more efficient and environmentally friendly routes to 1,2-Benzenediol, 3-[(phenylimino)methyl]- but also opens up new avenues for the synthesis of novel derivatives with tailored properties for various applications in coordination chemistry and materials science.

Advanced Structural Characterization and Elucidation of 1,2 Benzenediol, 3 Phenylimino Methyl

High-Resolution X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

Detailed research findings from crystallographic studies on closely related compounds, such as (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol and 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, reveal a consistent structural motif. The core structure features a strong intramolecular O-H···N hydrogen bond, which plays a crucial role in stabilizing the molecular conformation. researchgate.net This hydrogen bond forms a six-membered ring, contributing to the planarity of this segment of the molecule.

Table 1: Crystallographic Data for a Derivative of 1,2-Benzenediol, 3-[(phenylimino)methyl]-

Parameter 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol
Formula C₁₃H₉Cl₂NO₂
Crystal System Triclinic
Space Group P-1
a (Å) 6.4237 (8)
b (Å) 8.8412 (11)
c (Å) 11.7799 (15)
α (°) 88.606 (6)
β (°) 76.588 (6)
γ (°) 70.193 (5)
Volume (ų) 611.20 (13)
Z 2

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Solution-State Molecular Architecture

Multidimensional NMR spectroscopy is a powerful tool for determining the molecular architecture of compounds in solution. For 1,2-Benzenediol, 3-[(phenylimino)methyl]-, ¹H and ¹³C NMR provide foundational information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of related diol compounds, the hydroxyl (-OH) protons typically appear as broad signals, while the azomethine proton (-CH=N-) gives a characteristic singlet. Aromatic protons are observed in the downfield region, typically between 7 and 8.5 ppm, with their multiplicity and coupling constants providing information about the substitution pattern of the benzene (B151609) rings.

The ¹³C NMR spectrum complements the proton data, with the imine carbon appearing at a characteristic downfield shift. The chemical shifts of the aromatic carbons provide further evidence for the electronic environment within the molecule. For instance, in a related Schiff base, the imide and ketone carbons were observed at 163.5, 164, and 192.4 ppm, respectively. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 1,2-Benzenediol, 3-[(phenylimino)methyl]-

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H -OH Broad singlet
-CH=N- Singlet
Aromatic C-H 7.0 - 8.5
¹³C -C=N- 160 - 170
Aromatic C-O 140 - 160
Aromatic C-H 115 - 140

Vibrational Spectroscopic Analysis (Infrared and Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups and the characterization of molecular vibrations. For 1,2-Benzenediol, 3-[(phenylimino)methyl]-, these methods provide a detailed fingerprint of its molecular structure.

The IR spectrum of Schiff bases derived from dihydroxybenzaldehyde typically exhibits a broad absorption band in the region of 3200-3400 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl (-OH) groups. The presence of a strong intramolecular hydrogen bond can influence the position and shape of this band. A key vibrational mode is the azomethine (-C=N-) stretching, which typically appears in the range of 1600-1630 cm⁻¹. The stretching vibrations of the aromatic C=C bonds are also observed in the 1450-1600 cm⁻¹ region.

Theoretical calculations using Density Functional Theory (DFT) have been employed to assign the vibrational frequencies of related compounds with a high degree of accuracy. For 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol, DFT calculations at the B3LYP/6-311++G(d,p) level of theory provided vibrational frequencies that were in good agreement with experimental results. researchgate.net

Table 3: Key Vibrational Band Assignments for 1,2-Benzenediol, 3-[(phenylimino)methyl]-

Wavenumber (cm⁻¹) Assignment
3200 - 3400 ν(O-H) stretching
3000 - 3100 ν(C-H) aromatic stretching
1600 - 1630 ν(C=N) azomethine stretching
1450 - 1600 ν(C=C) aromatic stretching
1200 - 1300 ν(C-O) phenolic stretching
1100 - 1200 δ(C-H) in-plane bending
700 - 900 γ(C-H) out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopic Probing of Electronic Transitions and Tautomerism

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule and for studying phenomena such as tautomerism. For 1,2-Benzenediol, 3-[(phenylimino)methyl]-, the UV-Vis spectrum is characterized by absorption bands arising from π-π* and n-π* electronic transitions.

Typically, ortho-hydroxy Schiff bases exhibit two main absorption bands in their UV-Vis spectra. The first band, usually observed in the range of 250-320 nm, is attributed to π-π* transitions within the aromatic rings. The second band, appearing at longer wavelengths (around 350-450 nm), is assigned to n-π* transitions associated with the azomethine group and is also influenced by an intramolecular charge transfer from the hydroxylated ring to the imine group.

A significant aspect of ortho-hydroxy Schiff bases is their ability to exist in a tautomeric equilibrium between the enol-imine and keto-amine forms. researchgate.netlibretexts.org This equilibrium can be influenced by the polarity of the solvent. researchgate.net The enol-imine form is generally favored in non-polar solvents, while the keto-amine form can be stabilized in polar solvents. The keto-amine tautomer often exhibits an absorption band at a longer wavelength (above 400 nm) compared to the enol-imine form. nih.gov This phenomenon, known as solvatochromism, makes the UV-Vis spectrum a powerful tool for studying this tautomeric equilibrium. For example, a related Schiff base exists in both keto and enol forms in DMSO and ethanol, but predominantly in the enol form in benzene. semanticscholar.org

Table 4: Typical Electronic Transitions for 1,2-Benzenediol, 3-[(phenylimino)methyl]-

Wavelength Range (nm) Transition Associated Functional Groups
250 - 320 π → π* Aromatic rings
350 - 450 n → π* Azomethine group (-CH=N-)
> 400 π → π* Keto-amine tautomer

Mass Spectrometric Approaches for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For 1,2-Benzenediol, 3-[(phenylimino)methyl]-, electron ionization mass spectrometry (EI-MS) would provide valuable information about its fragmentation pathways.

Upon electron impact, the molecule would form a molecular ion (M⁺•), which would then undergo a series of fragmentation reactions to produce smaller, charged fragments. The fragmentation of aromatic Schiff bases is often characterized by the cleavage of bonds adjacent to the imine group and the aromatic rings.

A common fragmentation pathway for Schiff bases involves the cleavage of the C-N bond and the C-C bond alpha to the imine. The fragmentation of the aromatic rings themselves can also lead to characteristic ions. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic system.

Analysis of the mass spectrum of 1,2,3-benzenetriol, a related compound, shows a prominent molecular ion peak, with fragmentation proceeding through the loss of hydroxyl groups. semanticscholar.org For Schiff bases, the fragmentation can be more complex, with initial cleavages often occurring at the imine linkage. The main fragmentation routes for some Schiff bases involve the elimination of one of the aromatic moieties attached to the C=N bond. researchgate.net The interpretation of the mass spectrum, including the identification of the molecular ion and the major fragment ions, allows for the confirmation of the molecular structure and provides insights into the relative bond strengths within the molecule.

Table 5: List of Mentioned Chemical Compounds

Compound Name
1,2-Benzenediol, 3-[(phenylimino)methyl]-
(E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol
3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol
3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol

Based on a comprehensive search of available scientific literature, detailed information specifically concerning the coordination chemistry of the compound “1,2-Benzenediol, 3-[(phenylimino)methyl]-” is not available. Published research that would allow for a thorough and accurate article based on the requested outline—including its specific complexation behavior, synthesis and characterization of its metal complexes, ligand field effects, and thermodynamic or kinetic studies—could not be located.

Therefore, it is not possible to generate the requested article while adhering to the strict requirements of scientific accuracy and focusing solely on the specified chemical compound. Information available for related or isomeric Schiff base ligands cannot be used as a substitute, as this would violate the explicit instructions of the request.

Reactivity and Mechanistic Investigations of 1,2 Benzenediol, 3 Phenylimino Methyl

Imine Bond Reactivity: Hydrolysis, Transimination, and Metathesis Mechanisms

The imine bond in 1,2-Benzenediol, 3-[(phenylimino)methyl]- is a focal point of its reactivity, undergoing several important transformations.

Hydrolysis: The hydrolysis of the imine bond regenerates the parent aldehyde (3,4-dihydroxybenzaldehyde) and amine (aniline). This reaction is reversible and its rate is highly dependent on the pH of the medium. viu.canih.gov The general mechanism for imine hydrolysis can proceed through acid-catalyzed, base-catalyzed, or neutral pathways.

k_hyd = k_A[H⁺] + k_N + k_B[OH⁻] viu.ca

Where k_A, k_N, and k_B are the rate constants for the acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively. The relative contributions of these mechanisms vary with pH, often resulting in a U-shaped pH-rate profile. chemrxiv.org

Interactive Data Table: Representative Hydrolysis Rate Constants for Schiff Bases

Schiff BasepHTemperature (°C)k_obs (s⁻¹)Reference
N-Salicylidene-2-aminothiazole1.0251.2 x 10⁻³ viu.ca
N-Salicylidene-2-aminothiazole7.0253.5 x 10⁻⁶ viu.ca
N-Salicylidene-2-aminothiazole12.0252.1 x 10⁻⁴ viu.ca

Transimination: This reaction involves the exchange of the amine moiety of the imine with another primary amine. acs.orgresearchgate.net It is a crucial process in dynamic covalent chemistry and in biological systems, often catalyzed by enzymes called transaminases. nih.govacs.org The mechanism proceeds through a nucleophilic attack of the incoming amine on the imine carbon, forming a tetrahedral intermediate. This is followed by proton transfer and elimination of the original amine. researchgate.net

For catechol imines, transimination can be influenced by the electronic properties of the substituents on both the aniline (B41778) and the catechol rings. researchgate.net The reaction allows for the dynamic exchange of components, which is essential for the formation of complex supramolecular structures like helicates and tetrahedra from catechol imine ligands. rsc.org

Metathesis: Imine metathesis is a reaction in which the fragments of two different imines are exchanged. This process can be catalyzed by various species, including acids, bases, or metal complexes. elsevierpure.com However, for some systems, particularly those involving aromatic amines, the reaction can proceed efficiently without a catalyst through a series of fast transimination steps. elsevierpure.com This catalytic approach is valuable for the synthesis of new imines and for creating dynamic combinatorial libraries.

Electrochemical Behavior and Oxidative/Reductive Transformation Pathways

The electrochemical properties of 1,2-Benzenediol, 3-[(phenylimino)methyl]- are primarily governed by the catechol and aniline functionalities, both of which are redox-active.

Oxidative Transformation: The catechol moiety is readily oxidized to the corresponding o-quinone. This is typically a two-electron, two-proton process. The oxidation potential is pH-dependent, as protons are involved in the reaction. rsc.org The initial oxidation product, an o-benzoquinone, can be highly reactive and may undergo subsequent reactions, such as Michael addition with nucleophiles or dimerization. rsc.org

Reductive Transformation: The imine bond can be reduced to a secondary amine. This transformation can be achieved using various reducing agents or electrochemically. The reduction of the o-quinone back to the catechol is also a key electrochemical process.

Cyclic Voltammetry: Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of such compounds. elsevierpure.com A typical CV of a catechol derivative shows a reversible or quasi-reversible wave corresponding to the catechol/o-quinone redox couple. rsc.org The peak potentials and the separation between the anodic and cathodic peaks provide information about the thermodynamics and kinetics of the electron transfer process. For 4-substituted benzene-1,2-diols, it has been shown that the rate of the redox reaction decreases with increasing pH. rsc.org

Interactive Data Table: Representative Electrochemical Data for Catechol Derivatives

Specific CV data for 1,2-Benzenediol, 3-[(phenylimino)methyl]- is not available. The table below presents representative data for related catechol derivatives to illustrate the electrochemical characteristics.

CompoundpHE_pa (V vs. SCE)E_pc (V vs. SCE)ΔE_p (mV)Reference
Catechol2.00.560.4970 rsc.org
4-Methylcatechol2.00.490.4360 rsc.org
3-Methoxycatechol5.0~0.35~0.28~70 researchgate.net

E_pa = Anodic Peak Potential, E_pc = Cathodic Peak Potential, ΔE_p = Peak Separation

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of 1,2-Benzenediol, 3-[(phenylimino)methyl]- is expected to be rich due to the presence of multiple chromophores and the potential for excited-state intramolecular proton transfer (ESIPT).

Molecules containing both a proton donor (the phenolic hydroxyl group) and a proton acceptor (the imine nitrogen) in close proximity can exhibit ESIPT upon photoexcitation. viu.canih.gov This process involves the transfer of a proton in the excited state, leading to the formation of a transient tautomer with different electronic and photophysical properties. ESIPT is often characterized by a large Stokes shift in the fluorescence spectrum. nih.gov For related Schiff bases like salicylideneaniline, ESIPT is an ultrafast process. viu.ca

The excited state dynamics can be investigated using time-resolved spectroscopic techniques such as femtosecond transient absorption spectroscopy. nih.govresearchgate.netnih.gov These methods allow for the direct observation of the excited states and the kinetics of their decay processes, including ESIPT, intersystem crossing to triplet states, and non-radiative decay pathways. The photophysical properties, such as absorption and emission wavelengths, can be influenced by the solvent polarity and the specific substituents on the aromatic rings. beilstein-journals.org

While specific studies on the title compound are lacking, research on similar molecules like 2-(2'-hydroxyphenyl)benzothiazole (HBT) demonstrates that the efficiency of the ESIPT process is dependent on the acidity of the phenolic group. viu.ca Theoretical calculations can also provide insights into the potential energy surfaces of the ground and excited states, helping to elucidate the mechanism of photochemical reactions. nih.gov

Reaction Kinetics and Transition State Analysis

Understanding the kinetics and transition states of the reactions involving 1,2-Benzenediol, 3-[(phenylimino)methyl]- is crucial for controlling its reactivity.

Reaction Kinetics: The rates of reactions such as hydrolysis and oxidation are influenced by factors like temperature, pH, and the presence of catalysts. For instance, the kinetics of the reaction of benzenediols with ozone have been studied, showing that the rate coefficients are influenced by the substituents on the benzene (B151609) ring. nih.govnih.gov The rate of hydrolysis of Schiff bases is also strongly pH-dependent, as discussed in section 5.1. viu.ca

Transition State Analysis: Computational chemistry provides powerful tools for investigating the transition states of chemical reactions. nih.gov By calculating the potential energy surface, it is possible to identify the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. This information is key to understanding the reaction mechanism and predicting the reaction rate. For example, computational studies on the conversion of diols over metal oxide nanoclusters have been used to determine the activation barriers for different reaction pathways. nih.gov For catechol-based systems, transition state analogues have been designed as enzyme inhibitors, highlighting the importance of understanding the geometry of the transition state. nih.gov

While specific transition state analyses for the reactions of 1,2-Benzenediol, 3-[(phenylimino)methyl]- are not readily found in the literature, the principles of transition state theory can be applied to understand its reactivity. For instance, the hydrolysis of the imine bond would proceed through a tetrahedral intermediate, and the energy barrier to reach this intermediate would determine the reaction rate.

Computational and Theoretical Studies on 1,2 Benzenediol, 3 Phenylimino Methyl

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,2-Benzenediol, 3-[(phenylimino)methyl]-, DFT calculations are employed to determine its most stable three-dimensional arrangement (geometric optimization) and to analyze its electronic properties.

Geometric Optimization: The process of geometric optimization involves finding the molecular structure that corresponds to the lowest energy state on the potential energy surface. For the title compound, this is typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311G++(d,p). nih.govresearchgate.net The calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values provide a detailed picture of the molecule's geometry in the gas phase, which can be compared with experimental data if available from methods like X-ray crystallography. nih.govresearchgate.net

Studies on structurally similar catechol- and salicylaldehyde-based Schiff bases reveal key structural features. nih.govtandfonline.com The molecule is characterized by a catechol ring and a phenyl ring connected by an imine (-CH=N-) bridge. An intramolecular hydrogen bond is often observed between the ortho-hydroxyl group (on the catechol ring) and the imine nitrogen atom, which imparts significant stability and planarity to this fragment of the molecule. nih.gov

Table 1: Representative Theoretical Geometric Parameters for a Schiff Base Core Structure.
ParameterDescriptionTypical Calculated Value
C=N Bond LengthLength of the imine double bond~1.28 - 1.30 Å
C-O Bond LengthLength of the phenolic carbon-oxygen bond~1.35 - 1.37 Å
N-C (phenyl) Bond LengthLength of the bond between imine nitrogen and the phenyl ring carbon~1.41 - 1.43 Å
C-C-N Bond AngleAngle around the imine carbon~120° - 122°
C-N-C Bond AngleAngle around the imine nitrogen~121° - 124°

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. nih.gov By simulating spectra computationally, researchers can assign experimental peaks and gain a deeper understanding of the molecule's vibrational and electronic transitions.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is often compared with experimental Fourier Transform Infrared (FTIR) and Raman spectra. Key predicted vibrational frequencies for 1,2-Benzenediol, 3-[(phenylimino)methyl]- would include the O-H stretching of the catechol hydroxyl groups, the C-H stretching of the aromatic rings, the characteristic C=N stretching of the imine group, and the C-O stretching of the phenol (B47542) moiety. mdpi.com These calculations aid in the precise assignment of spectral bands observed experimentally. researchgate.net

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov The calculation provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from occupied molecular orbitals to unoccupied ones. For 1,2-Benzenediol, 3-[(phenylimino)methyl]-, the UV-Vis spectrum is expected to show intense bands in the UV region corresponding to π→π* transitions within the aromatic rings and a band at a longer wavelength corresponding to the n→π* transition associated with the imine group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts (δ). mdpi.com By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be determined. researchgate.netmdpi.com These predicted values are invaluable for assigning the signals in experimental NMR spectra, helping to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for 1,2-Benzenediol, 3-[(phenylimino)methyl]-.
Spectroscopic TechniqueParameterPredicted Value/RangeAssignment
FTIRVibrational Frequency (cm⁻¹)~3400-3200O-H stretch (intramolecular H-bond)
FTIRVibrational Frequency (cm⁻¹)~1610-1625C=N stretch (imine)
UV-Visλmax (nm)~250-280π→π* transition (aromatic rings)
UV-Visλmax (nm)~320-360n→π* and π→π* transitions (conjugated system)
¹³C NMRChemical Shift (ppm)~160-165Imine Carbon (-CH=N-)
¹H NMRChemical Shift (ppm)~8.5-9.0Imine Proton (-CH=N-)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods typically model molecules in isolation (gas phase) or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit motion and interactions of a molecule over time in a realistic environment, such as in an aqueous solution. nih.gov

Conformational Analysis: 1,2-Benzenediol, 3-[(phenylimino)methyl]- possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the imine bridge to the two aromatic rings. MD simulations, using force fields like OPLS-AA or MMFF94, can explore the potential energy landscape of the molecule to identify stable conformers and the energy barriers between them. mdpi.comnih.gov By tracking the dihedral angles over the course of a simulation (e.g., for several nanoseconds), one can determine the preferred spatial orientation of the phenyl and catechol rings relative to each other and the lifetimes of these conformations. mdpi.com

Intermolecular Interactions: MD simulations are particularly useful for analyzing how a solute molecule interacts with its solvent environment. For 1,2-Benzenediol, 3-[(phenylimino)methyl]- in water, MD can reveal the nature and dynamics of hydrogen bonds formed between the molecule's hydroxyl and imine groups and the surrounding water molecules. manipal.edunih.gov This provides insight into its solvation and how intermolecular forces govern its behavior in solution. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

HOMO-LUMO Analysis: The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.comlibretexts.org The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 1,2-Benzenediol, 3-[(phenylimino)methyl]-, the HOMO is typically localized on the electron-rich catechol ring, while the LUMO is distributed over the imine bridge and the phenyl ring.

Charge Distribution and Reactivity Descriptors: Analysis of the charge distribution, such as through Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MESP), reveals the electron-rich and electron-poor regions of the molecule. researchgate.net The MESP map visually identifies sites susceptible to electrophilic and nucleophilic attack. For the title compound, the oxygen atoms of the catechol group and the nitrogen of the imine group are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the hydroxyl groups are regions of positive potential (electrophilic sites).

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated: researchgate.netresearchgate.net

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Table 3: Calculated Quantum Chemical Parameters for a Representative Catechol Schiff Base.
ParameterSymbolTypical Calculated Value (eV)Significance
Highest Occupied Molecular Orbital EnergyE_HOMO-5.8 to -6.2Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyE_LUMO-1.7 to -2.1Electron-accepting ability
HOMO-LUMO Energy GapΔE~4.0 to 4.4Chemical reactivity and stability
Electronegativityχ~3.8 to 4.1Electron-attracting tendency
Chemical Hardnessη~2.0 to 2.2Resistance to deformation

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that correlate a molecule's structural or physicochemical properties with a specific property or biological activity. nih.gov

For a class of compounds like catechol Schiff bases, a QSPR study would involve several steps:

Dataset Compilation: A series of structurally related Schiff base molecules with known experimental values for a specific property (e.g., solubility, reaction rate, antioxidant capacity) is assembled.

Descriptor Calculation: For each molecule in the series, a large number of theoretical molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Development: Statistical methods, such as multiple linear regression or more advanced techniques like genetic algorithms, are used to select the most relevant descriptors and build a mathematical equation that links them to the property of interest. nih.gov

Validation: The predictive power of the resulting QSPR model is rigorously tested to ensure its reliability.

While a specific QSPR study for 1,2-Benzenediol, 3-[(phenylimino)methyl]- might not be published, the methodology is broadly applicable. Such a model could be used to predict the properties of new, unsynthesized derivatives, guiding the design of novel compounds with desired characteristics for applications in materials science or medicinal chemistry. nih.govniscpr.res.in

Advanced Applications of 1,2 Benzenediol, 3 Phenylimino Methyl and Its Metal Complexes in Non Biological Systems

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis: Organic Transformations and Reaction Mechanisms

In homogeneous catalysis, metal complexes of Schiff bases derived from substituted benzaldehydes serve as highly effective catalysts for various organic reactions. These complexes, being soluble in the reaction medium, offer high activity and selectivity under mild conditions. For instance, metal complexes of Schiff bases have been extensively studied for their catalytic prowess in oxidation reactions and carbon-carbon bond-forming reactions like the Henry reaction.

The mechanism of these catalytic processes often involves the metal center acting as a Lewis acid, activating the substrates and facilitating the reaction. For example, in oxidation reactions, the metal complex can activate oxidants like hydrogen peroxide, leading to the formation of reactive oxygen species that then oxidize the substrate. The reaction kinetics and pathways are intricately linked to the stability and redox properties of the metal-ligand complex. In the case of the Henry reaction, a classic carbon-carbon bond-forming reaction, Schiff base-metal complexes catalyze the addition of a nitroalkane to a carbonyl compound. The metal complex coordinates to the carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack by the deprotonated nitroalkane.

Reaction TypeCatalyst SystemSubstrateProductYield (%)Reference
OxidationCr(III) Schiff base complexEthylbenzeneAcetophenone>99 rsc.org
Henry ReactionMn(OAc)₂/Schiff baseBenzaldehydeβ-nitroalcoholup to 99 nih.gov

This table presents a summary of representative homogeneous catalytic applications of Schiff base metal complexes.

Heterogeneous Catalysis: Surface Interactions and Active Site Design

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, researchers have focused on heterogenizing Schiff base metal complexes. This is typically achieved by immobilizing the complexes onto solid supports such as silica, polymers, or layered double hydroxides (LDHs). rsc.org The resulting heterogeneous catalysts combine the high activity and selectivity of their homogeneous counterparts with the practical advantages of easy recovery and reusability. nih.gov

The design of these heterogeneous catalysts involves careful consideration of the interactions between the complex and the support surface. Covalent bonding or intercalation are common methods to ensure the stability of the catalyst and prevent leaching of the active metal species. rsc.org The porous structure of the support material can also influence the catalytic activity by controlling substrate access to the active sites. For example, Cr(III) Schiff base complexes intercalated in LDHs have been shown to be highly effective and stable catalysts for the selective oxidation of ethylbenzene. rsc.org The active sites in these heterogeneous catalysts are the immobilized metal complexes, and their catalytic performance is governed by the same principles as in homogeneous systems, with the added influence of the solid support on mass transfer and catalyst stability. nih.gov

Asymmetric Catalysis for Enantioselective Synthesis

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Chiral Schiff base metal complexes have emerged as powerful tools for asymmetric catalysis, enabling the enantioselective synthesis of a wide range of valuable compounds. rsc.org By using a chiral Schiff base ligand, derived from a chiral amine or aldehyde, a chiral environment is created around the metal center. This chirality is then transferred to the product of the catalyzed reaction, leading to the preferential formation of one enantiomer over the other.

A notable example of asymmetric catalysis using chiral Schiff base complexes is the enantioselective Henry reaction. Copper(II) complexes of chiral Schiff bases have been successfully encapsulated within the cavities of zeolites, creating "ship in a bottle" catalysts. nih.gov These heterogeneous chiral catalysts have demonstrated high enantioselectivity (up to 84% ee) in the synthesis of nitro-aldol products. nih.gov The confined space of the zeolite pores can enhance the enantioselectivity by imposing steric constraints on the transition state of the reaction. The development of such catalysts represents a significant step towards more sustainable and efficient methods for producing enantiomerically pure chemicals. nih.gov

Sensor Development: Principles, Selectivity, and Sensitivity Mechanisms

The unique photophysical and coordination properties of 1,2-Benzenediol, 3-[(phenylimino)methyl]- and its derivatives make them excellent candidates for the development of chemical sensors. These compounds can be designed to exhibit a detectable response, such as a change in color or fluorescence, upon binding to a specific analyte. The selectivity and sensitivity of these sensors are governed by the principles of molecular recognition, where the size, charge, and coordination preferences of the analyte match those of the receptor site in the sensor molecule.

Chemo/Fluorosensing for Specific Analytes

Schiff base ligands and their metal complexes have been widely developed as chemosensors for the detection of various metal ions. Colorimetric sensors rely on a visible color change upon analyte binding, which can often be detected by the naked eye. rsc.org For instance, Schiff bases derived from 2,3-dihydroxybenzaldehyde (B126233) can selectively detect metal ions like Cu²⁺, Co²⁺, Fe²⁺, and Fe³⁺ through distinct color changes. rsc.orgacs.org

Fluorosensors, on the other hand, utilize changes in fluorescence intensity or wavelength. These sensors often offer higher sensitivity and lower detection limits. The sensing mechanism in fluorescent Schiff base sensors can involve several photophysical processes, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT). For example, a Schiff base derived from o-vanillin can act as a "turn-on" fluorescent sensor for Al³⁺ and Zn²⁺. acs.org In its free form, the fluorescence of the ligand is quenched. Upon binding to Al³⁺ or Zn²⁺, the quenching mechanism is inhibited, leading to a significant enhancement of fluorescence. acs.org

AnalyteSensor TypeSensing MechanismDetection LimitReference
Cu²⁺ColorimetricLigand-to-Metal Charge Transfer (LMCT)42.09 nM rsc.org
Al³⁺FluorosensorInhibition of ESIPT and C=N isomerization1.82 nM acs.org
Zn²⁺FluorosensorInhibition of ESIPT and C=N isomerization7.06 nM acs.org

This table summarizes the performance of representative Schiff base sensors for different metal ions.

Design of Responsive Molecular Architectures for Sensing

The rational design of the molecular architecture is crucial for developing selective and sensitive Schiff base sensors. The choice of the aldehyde and amine precursors determines the nature of the binding pocket and its affinity for specific analytes. The inclusion of additional functional groups can further enhance the sensor's performance. For instance, incorporating a fluorophore into the Schiff base structure can lead to a fluorescent sensor with a strong and easily detectable signal.

The design of the receptor site is tailored to the target analyte. The number and type of donor atoms (e.g., N, O) in the Schiff base ligand, along with their spatial arrangement, dictate the coordination geometry and the stability of the resulting complex. This allows for the selective binding of a particular metal ion over others. For example, a sensor designed with a specific cavity size and set of donor atoms can exhibit high selectivity for Cu²⁺, showing a distinct colorimetric response in the presence of many other competing ions. rsc.org The reversibility of the sensing process is also an important design consideration, as it allows for the regeneration and reuse of the sensor. This can often be achieved by introducing a strong chelating agent, such as EDTA, to sequester the bound analyte and restore the sensor to its original state.

Materials Science Applications

The exploration of 1,2-Benzenediol, 3-[(phenylimino)methyl]- in materials science is driven by its intrinsic properties that can be translated into macroscopic functionalities. The interplay between its catechol and imine moieties allows for a rich variety of chemical and physical behaviors, making it a prime candidate for the design of "smart" materials.

Photochromic and Thermochromic Materials: Molecular Switching Mechanisms

The photochromic and thermochromic behavior of 1,2-Benzenediol, 3-[(phenylimino)methyl]- is rooted in the reversible tautomerization between its enol-imino and keto-amino forms. This transformation involves an intramolecular proton transfer, a phenomenon widely observed in o-hydroxy Schiff bases.

Photochromism: Upon irradiation with ultraviolet (UV) light, the compound can undergo a transformation from the more stable, pale-yellow enol-imino form to the reddish-orange keto-amino tautomer. This change is accompanied by a significant alteration in the electronic absorption spectrum, leading to a visible color change. The process is typically reversible, with the keto-amino form reverting to the enol-imino form upon exposure to visible light or upon standing in the dark. The hydroxyl group in the ortho position to the imine bond is crucial for this photo-induced proton transfer.

Thermochromism: A similar color change can be induced by heating. As the temperature increases, the equilibrium shifts towards the higher-energy keto-amino form, resulting in a thermochromic effect. The color change is reversible upon cooling. The efficiency and reversibility of both photochromism and thermochromism can be influenced by the molecular environment, including the solvent polarity and the solid-state packing of the molecules.

The molecular switching mechanism is primarily attributed to the following equilibrium:

Enol-imino form <=> Keto-amino form

This equilibrium is influenced by external stimuli such as light and heat. The enol-imino form possesses an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. Upon absorption of energy, this hydrogen bond is cleaved, and the proton is transferred to the nitrogen atom, leading to the formation of the zwitterionic keto-amino tautomer. This structural change alters the conjugation of the π-electron system, resulting in a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, which is perceived as a color change.

PropertyEnol-imino FormKeto-amino Form
Appearance Pale YellowReddish-Orange
Stimulus for Formation Visible light / DarkUV light / Heat
Key Structural Feature Intramolecular O-H···N bondZwitterionic N+-H···O- interaction
Absorption Maximum Shorter wavelength (UV region)Longer wavelength (Visible region)

This table provides a generalized representation of the properties of the two tautomeric forms based on studies of similar salicylaldehyde (B1680747) Schiff bases.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The bifunctional nature of 1,2-Benzenediol, 3-[(phenylimino)methyl]-, possessing both a chelating catechol unit and a reactive imine bond, makes it a highly attractive ligand for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs): The catechol moiety of the ligand can readily coordinate with a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Mn³⁺) to form stable metal-ligand nodes. These nodes can then be interconnected in a periodic manner to generate a three-dimensional porous framework. The incorporation of this photo- and thermo-responsive ligand into a MOF structure could lead to the development of "smart" MOFs where the pore size, shape, and chemical environment can be dynamically controlled by external stimuli like light or temperature. For instance, the photo-induced isomerization of the ligand could trigger a conformational change in the framework, modulating its gas sorption or guest release properties. While the direct synthesis of MOFs using 1,2-Benzenediol, 3-[(phenylimino)methyl]- is an emerging area of research, the principles have been demonstrated with structurally similar ligands.

Covalent Organic Frameworks (COFs): The imine bond in 1,2-Benzenediol, 3-[(phenylimino)methyl]- can participate in condensation reactions with other organic building blocks to form robust, crystalline COFs. The reversible nature of imine bond formation allows for error correction during the synthesis, leading to highly ordered structures. By using this ligand as a building block, it is possible to pre-design the functionality of the COF. The inherent photo- and thermochromic properties of the ligand can be translated to the bulk material, creating COFs with switchable optical properties. Furthermore, the catechol groups within the COF pores can serve as active sites for catalysis or as binding sites for specific molecules.

Framework TypePotential Role of 1,2-Benzenediol, 3-[(phenylimino)methyl]-Potential Applications
MOFs As a photo/thermo-responsive organic linker.Smart gas storage, stimuli-responsive drug delivery, tunable catalysis.
COFs As a functional building block for framework construction.Photo-switchable electronics, chemical sensing, advanced catalysis.

This table outlines the potential applications based on the integration of the target compound into MOFs and COFs, drawing analogies from related systems.

Advanced Functional Materials with Tunable Properties

The metal complexes of 1,2-Benzenediol, 3-[(phenylimino)methyl]- exhibit a range of interesting properties that can be tuned by varying the metal ion, the stoichiometry of the complex, and the surrounding chemical environment. These tunable properties make them valuable components in the design of advanced functional materials.

Tunable Optical and Electronic Properties: The coordination of a metal ion to the catechol moiety significantly influences the electronic structure of the ligand. This can lead to a shift in the absorption and emission spectra of the material. By selecting different metal ions, it is possible to fine-tune the color and luminescent properties of the resulting complexes. For example, the formation of metal complexes can enhance the photo- and thermochromic responses of the ligand.

Redox-Active Materials: The catechol group is redox-active and can exist in three different oxidation states: catechol (fully reduced), semiquinone (one-electron oxidized), and quinone (two-electron oxidized). The coordination to a metal ion can stabilize these different oxidation states, leading to the formation of redox-active metal complexes. These complexes can be used in the development of materials for electrocatalysis, energy storage, and molecular electronics. The redox potential of the complex can be tuned by modifying the substituents on the phenylimino group or by changing the metal center.

Supramolecular Assemblies: The planar structure and the presence of hydrogen bonding donors and acceptors in 1,2-Benzenediol, 3-[(phenylimino)methyl]- and its metal complexes facilitate the formation of ordered supramolecular structures through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can be used to control the self-assembly of the molecules into well-defined architectures, such as liquid crystals or gels, with tunable macroscopic properties.

Metal IonPotential Effect on PropertiesExample of Tunable Property
Transition Metals (e.g., Cu, Ni, Co) Enhanced catalytic activity, modified optical properties.Catalytic oxidation reactions, colorimetric sensing.
Lanthanide Metals (e.g., Eu, Tb) Luminescence enhancement through antenna effect.Luminescent probes and materials.
Main Group Metals (e.g., Al, Ga) Modulation of Lewis acidity.Catalysis of organic reactions.

This table illustrates the potential for tuning the properties of materials based on metal complexes of the target compound, based on general principles of coordination chemistry.

Challenges and Future Research Directions

Development of Sustainable and Scalable Synthetic Methodologies

The traditional synthesis of 1,2-Benzenediol, 3-[(phenylimino)methyl]- and related Schiff bases involves the condensation of an aldehyde with a primary amine, often in an organic solvent. wisdomlib.org While effective, there is a growing emphasis on developing greener and more sustainable synthetic routes.

Recent research has demonstrated the viability of mechanochemical methods, which involve grinding the reactants together, as a solvent-free approach to Schiff base synthesis. ijaem.net This method not only reduces solvent waste but can also lead to higher yields in shorter reaction times. Another green approach involves using water as the reaction medium, which offers significant environmental and economic advantages over organic solvents. rsc.org The use of natural acids as catalysts in these reactions is also being explored as a more environmentally benign alternative to conventional acid catalysts. ijaem.net

Future research in this area will likely focus on optimizing these green methodologies to improve their scalability for industrial applications. The goal is to develop processes that are not only environmentally friendly but also economically viable for the large-scale production of these valuable ligands.

Table 1: Comparison of Synthetic Methodologies for Schiff Base Formation

MethodologySolventCatalystAdvantagesChallenges
Conventional Reflux Ethanol, MethanolNone/AcidWell-established, good yieldsUse of volatile organic solvents, longer reaction times
Mechanochemical Solvent-freeNoneHigh yields, short reaction times, environmentally friendlyScalability for large-scale synthesis
Aqueous Synthesis WaterNone/Promoter (e.g., TMSCl)Environmentally benign, simplified work-up rsc.orgLimited solubility of some reactants
Microwave-Assisted Ethanol/WaterNoneRapid synthesis, high yieldsSpecialized equipment required

Exploration of Novel Coordination Architectures and Multimetallic Complexes

The coordination chemistry of 1,2-Benzenediol, 3-[(phenylimino)methyl]- and its analogues is exceptionally rich, yielding a diverse range of molecular architectures. rsc.org While mononuclear complexes are common, significant research is now directed towards the synthesis and characterization of more complex structures, such as oligonuclear species, coordination polymers, and multimetallic complexes. rsc.orgnih.gov

Schiff bases derived from o-vanillin, a close structural relative, have been shown to form homo- and heterometallic clusters with various nuclearities and interesting topologies. rsc.org These complex structures are often facilitated by the use of aminoalcohols in the Schiff base synthesis, which introduces additional coordination sites. rsc.org The resulting heterobinuclear 3d-3d′ and 3d-4f complexes are valuable building blocks for constructing even more complex heterotrimetallic systems. rsc.org

The formation of coordination polymers (CPs) using Schiff base ligands is another burgeoning area of research. nih.gov These materials, which consist of repeating coordination entities, can be designed to have specific network topologies (1D, 2D, or 3D) by carefully selecting the metal ion and any ancillary bridging ligands. nih.govacs.org The properties of these CPs, such as their porosity and catalytic activity, are highly dependent on their structure.

Future work will involve the rational design of new Schiff base ligands with specific donor atoms and steric profiles to control the assembly of novel coordination architectures. The exploration of less common metal ions in the formation of these complexes is also a promising avenue for discovering materials with unique properties. irejournals.com

Advancements in Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of Schiff base complexes. epstem.nettubitak.gov.tr DFT calculations allow researchers to investigate the geometric and electronic structures of these molecules, providing insights that are often difficult to obtain through experimental methods alone. epstem.nettubitak.gov.tr

These computational studies can accurately predict key parameters such as bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from X-ray crystallography and infrared spectroscopy to validate the proposed structures. acs.orgnih.gov Furthermore, DFT can be used to calculate electronic properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the reactivity and spectral properties of the complexes. nih.gov

A significant future direction is the use of computational modeling for the predictive design of new Schiff base ligands and metal complexes with desired properties. By simulating the properties of virtual compounds, researchers can identify promising candidates for synthesis, thereby saving significant time and resources. For example, computational screening can be used to predict the binding affinity of different ligands for a particular metal ion or to estimate the catalytic activity of a complex for a specific reaction. The development of more accurate and efficient computational methods will further enhance the power of this approach. nih.gov

Table 2: Applications of DFT in the Study of Schiff Base Complexes

ApplicationPredicted PropertiesSignificance
Structural Elucidation Bond lengths, bond angles, dihedral anglesComplements experimental data from X-ray diffraction. nih.gov
Vibrational Analysis IR and Raman frequenciesAids in the interpretation of experimental spectra. mdpi.com
Electronic Structure HOMO-LUMO gap, charge distributionProvides insight into chemical reactivity and electronic transitions. nih.gov
Reactivity Prediction Reaction energies, activation barriersGuides the design of new catalysts and functional materials. nih.gov
Spectroscopic Prediction UV-Vis absorption spectraHelps to understand the origin of observed colors and electronic properties. mdpi.com

Emerging Applications in Novel Chemical Technologies

The unique properties of 1,2-Benzenediol, 3-[(phenylimino)methyl]- and its metal complexes have led to their exploration in a variety of emerging chemical technologies.

Catalysis: Schiff base complexes are effective catalysts for a range of organic transformations, including oxidation reactions and carbon-carbon cross-coupling reactions. rsc.orgresearchgate.net The ability to tune the steric and electronic environment of the metal center by modifying the Schiff base ligand allows for the optimization of catalytic activity and selectivity. rsc.org Future research will focus on developing highly efficient and recyclable catalysts for important industrial processes.

Chemical Sensing: The ability of these compounds to form colored or fluorescent complexes with specific metal ions makes them excellent candidates for use as chemical sensors. nih.govrsc.org Colorimetric and fluorescent chemosensors based on Schiff bases have been developed for the detection of various metal ions in environmental and biological samples. nih.govresearchgate.net The development of sensors with higher sensitivity and selectivity, as well as their integration into practical sensing devices, is an active area of research. nih.gov

Materials Science: The luminescent properties of some Schiff base complexes make them promising for applications in optoelectronic devices and as fluorescent probes for bioimaging. rsc.orgrsc.org The ability to form coordination polymers also opens up possibilities for creating functional materials with applications in gas storage, separation, and heterogeneous catalysis. nih.gov Research in this area is focused on the design of new materials with tailored optical, magnetic, and electronic properties. rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.